Kaurenoic acid

Catalog No.
S531615
CAS No.
6730-83-2
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaurenoic acid

CAS Number

6730-83-2

Product Name

Kaurenoic acid

IUPAC Name

5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)

InChI Key

NIKHGUQULKYIGE-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

3beta-hydroxy-kaurenoic acid, ent-kaur-16-en-18-oic acid, kaur-16-en-18-oic acid, kaurenoic acid

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)O

Description

The exact mass of the compound Kaurenoic acid is 302.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of ent-kaurane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuropathic Pain Treatment

    Scientific Field: Pharmaceuticals

    Summary of Application: Kaurenoic acid (KA) is a diterpene extracted from Sphagneticola trilobata (L.) Pruski.

    Methods of Application: A mouse model of neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve.

    Results or Outcomes: KA inhibited CCI-induced mechanical hyperalgesia at all evaluated time points.

Anti-inflammatory Effects

Antibacterial Activity

Uterine Relaxant Activity

Antitumor Activity

Antiprotozoal Activity

Kaurenoic acid, also known as ent-kaur-16-en-19-oic acid, is a tetracyclic diterpenoid that plays a significant role in the metabolism of various plants. This compound is recognized for its structural complexity and is primarily derived from the kaurene biosynthetic pathway, which is crucial for the production of gibberellins, a class of plant hormones that regulate growth and development. Kaurenoic acid is characterized by its molecular formula C20H30O2C_{20}H_{30}O_{2} and is classified as a plant metabolite with diverse biological activities, including anti-HIV-1 and antineoplastic properties .

Kaurenoic acid undergoes several enzymatic transformations, particularly in the biosynthesis of gibberellins. One key reaction involves its conversion to ent-7α-hydroxykaurenoic acid, mediated by kaurenoic acid hydroxylase, a cytochrome P450-dependent enzyme. This reaction requires molecular oxygen and NADPH:

  • Conversion to Hydroxykaurenoic Acid:
    ent kaurenoic acid+NADPH+O2ent 7 hydroxykaurenoic acid+NADP++H2O\text{ent kaurenoic acid}+\text{NADPH}+\text{O}_2\rightarrow \text{ent 7 hydroxykaurenoic acid}+\text{NADP}^++\text{H}_2\text{O}
  • Further Conversion:
    The ent-7α-hydroxykaurenoic acid can then be further oxidized to gibberellin A12 through subsequent reactions involving additional hydroxylation steps .

Kaurenoic acid exhibits a range of biological activities:

  • Antiviral Activity: It has shown potential as an anti-HIV-1 agent, suggesting its utility in antiviral therapies .
  • Antineoplastic Properties: Research indicates that kaurenoic acid possesses antitumor activity, making it a candidate for cancer treatments .
  • Vascular Effects: Studies demonstrate that kaurenoic acid can modulate vascular responses, such as reducing contractions induced by potassium chloride and calcium chloride .

Kaurenoic acid can be synthesized through various methods:

  • Natural Extraction: It is primarily obtained from plant sources like Gibberella fujikuroi, where it is produced during the gibberellin biosynthetic pathway.
  • Chemical Synthesis: Recent studies have focused on synthesizing kaurenoic acid derivatives to enhance its biological activities. For example, novel derivatives have been created to improve trypanocidal activity .
  • Biotransformation: Enzymatic methods utilizing microorganisms can convert simpler precursors into kaurenoic acid through biotransformation processes.

Kaurenoic acid finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in developing antiviral and anticancer drugs.
  • Agriculture: Its role in plant growth regulation makes it relevant in agricultural biotechnology for enhancing crop yields through gibberellin manipulation.
  • Research: Kaurenoic acid serves as a model compound in studies of diterpene biosynthesis and enzyme function.

Interaction studies have revealed significant insights into how kaurenoic acid engages with other biological systems:

  • Enzyme Interactions: The interaction with cytochrome P450 enzymes is critical for its metabolic conversions, influencing the synthesis of gibberellins.
  • Cellular Mechanisms: Research indicates that kaurenoic acid may interact with cellular signaling pathways, affecting cell growth and differentiation processes .

Kaurenoic acid shares structural similarities with several other diterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Gibberellic AcidHydroxylated form of kaurenoic acidMajor plant hormone affecting growth
Abscisic AcidDiterpenoid with a different structureInvolved in stress responses
Taxol (Paclitaxel)Diterpene with complex ring structureNotable anticancer drug
ForskolinDiterpene with unique cyclic structureActivates adenylate cyclase

Kaurenoic acid is unique due to its specific role in gibberellin biosynthesis and its distinct biological activities compared to these other compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in both natural product chemistry and applied sciences.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D572D9R2TZ

Wikipedia

Kaurenoic_acid

Dates

Modify: 2023-08-15
1: Miyazaki S, Nakajima M, Kawaide H. Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens. Plant Signal Behav. 2015;10(2):e989046. doi: 10.4161/15592324.2014.989046. PubMed PMID: 25751581; PubMed Central PMCID: PMC4622475.
2: Silva JJ, Pompeu DG, Ximenes NC, Duarte AS, Gramosa NV, Carvalho Kde M, Brito GA, Guimarães SB. Effects of Kaurenoic Acid and Arginine on Random Skin Flap Oxidative Stress, Inflammation, and Cytokines in Rats. Aesthetic Plast Surg. 2015 Dec;39(6):971-7. doi: 10.1007/s00266-015-0559-8. Epub 2015 Sep 25. PubMed PMID: 26408387.
3: Miranda MM, Panis C, da Silva SS, Macri JA, Kawakami NY, Hayashida TH, Madeira TB, Acquaro VR Jr, Nixdorf SL, Pizzatti L, Ambrósio SR, Cecchini R, Arakawa NS, Verri WA Jr, Costa IC, Pavanelli WR. Kaurenoic Acid Possesses Leishmanicidal Activity by Triggering a NLRP12/IL-1β/cNOS/NO Pathway. Mediators Inflamm. 2015;2015:392918. doi: 10.1155/2015/392918. Epub 2015 May 13. PubMed PMID: 26074677; PubMed Central PMCID: PMC4444587.
4: Miyazaki S, Kimura H, Natsume M, Asami T, Hayashi KI, Kawaide H, Nakajima M. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Biochem Biophys Rep. 2015 May 30;2:103-107. doi: 10.1016/j.bbrep.2015.05.010. eCollection 2015 Jul. PubMed PMID: 29124150; PubMed Central PMCID: PMC5668645.
5: Agostini-Costa TD, Gomes IS, Fonseca MC, Alonso AM, Pereira RC, Montanari Junior I, da Silva JP, Pereira AM, da Silva DB, Vieira RF, Vaz AP. Effect of Accessions and Environment Conditions on Coumarin, O-Coumaric and Kaurenoic Acids Levels of Mikania laevigata. Planta Med. 2016 Nov;82(16):1431-1437. Epub 2016 Jun 23. PubMed PMID: 27336315.
6: Moreira MR, Souza AB, Soares S, Bianchi TC, de Souza Eugênio D, Lemes DC, Martins CH, da Silva Moraes T, Tavares DC, Ferreira NH, Ambrósio SR, Veneziani RC. ent-Kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries. Fitoterapia. 2016 Jul;112:211-6. doi: 10.1016/j.fitote.2016.06.007. Epub 2016 Jun 15. PubMed PMID: 27316976.
7: Okoye TC, Akah PA, Omeje EO, Okoye FB, Nworu CS. Anticonvulsant effect of kaurenoic acid isolated from the root bark of Annona senegalensis. Pharmacol Biochem Behav. 2013 Aug;109:38-43. doi: 10.1016/j.pbb.2013.05.001. Epub 2013 May 8. PubMed PMID: 23664900.
8: de Andrade BB, Moreira MR, Ambrosio SR, Furtado NA, Cunha WR, Heleno VC, Silva AN, Simão MR, da Rocha EM, Martins CH, Veneziani RC. Evaluation of ent-kaurenoic acid derivatives for their anticariogenic activity. Nat Prod Commun. 2011 Jun;6(6):777-80. PubMed PMID: 21815409.
9: Haraguchi SK, Silva AA, Vidotti GJ, dos Santos PV, Garcia FP, Pedroso RB, Nakamura CV, de Oliveira CM, da Silva CC. Antitrypanasomal activity of novel benzaldehyde-thiosemicarbazone derivatives from kaurenoic acid. Molecules. 2011 Jan 26;16(2):1166-80. doi: 10.3390/molecules16021166. PubMed PMID: 21270733.
10: Mizokami SS, Arakawa NS, Ambrosio SR, Zarpelon AC, Casagrande R, Cunha TM, Ferreira SH, Cunha FQ, Verri WA Jr. Kaurenoic acid from Sphagneticola trilobata Inhibits Inflammatory Pain: effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway. J Nat Prod. 2012 May 25;75(5):896-904. doi: 10.1021/np200989t. Epub 2012 May 10. PubMed PMID: 22574649.
11: Jeong SI, Kim BS, Keum KS, Lee KH, Kang SY, Park BI, Lee YR, You YO. Kaurenoic Acid from Aralia continentalis Inhibits Biofilm Formation of Streptococcus mutans. Evid Based Complement Alternat Med. 2013;2013:160592. doi: 10.1155/2013/160592. Epub 2013 Apr 4. PubMed PMID: 23662113; PubMed Central PMCID: PMC3638610.
12: Choi RJ, Shin EM, Jung HA, Choi JS, Kim YS. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages. Phytomedicine. 2011 Jun 15;18(8-9):677-82. doi: 10.1016/j.phymed.2010.11.010. Epub 2011 Jan 5. PubMed PMID: 21211951.
13: Fernandes VC, Pereira SI, Coppede J, Martins JS, Rizo WF, Beleboni RO, Marins M, Pereira PS, Pereira AM, Fachin AL. The epimer of kaurenoic acid from Croton antisyphiliticus is cytotoxic toward B-16 and HeLa tumor cells through apoptosis induction. Genet Mol Res. 2013 Apr 2;12(2):1005-11. doi: 10.4238/2013.April.2.16. PubMed PMID: 23613246.
14: Yang Y, Chen K. Molecular evolution of the ent-kaurenoic acid oxidase gene in Oryzeae. Genet Mol Biol. 2012 Apr;35(2):448-54. doi: 10.1590/S1415-47572012005000020. Epub 2012 Feb 16. PubMed PMID: 22888294; PubMed Central PMCID: PMC3389533.
15: Gasparetto JC, de Francisco TM, Campos FR, Pontarolo R. Development and validation of two methods based on high-performance liquid chromatography-tandem mass spectrometry for determining 1,2-benzopyrone, dihydrocoumarin, o-coumaric acid, syringaldehyde and kaurenoic acid in guaco extracts and pharmaceutical preparations. J Sep Sci. 2011 Apr;34(7):740-8. doi: 10.1002/jssc.201000792. Epub 2011 Mar 4. PubMed PMID: 21374810.
16: Paiva LA, Gurgel LA, Silva RM, Tomé AR, Gramosa NV, Silveira ER, Santos FA, Rao VS. Anti-inflammatory effect of kaurenoic acid, a diterpene from Copaifera langsdorffi on acetic acid-induced colitis in rats. Vascul Pharmacol. 2002 Dec;39(6):303-7. PubMed PMID: 14567068.
17: Guillopé R, Escobar-Khondiker M, Guérineau V, Laprévote O, Höglinger GU, Champy P. Kaurenoic acid from pulp of Annona cherimolia in regard to Annonaceae-induced Parkinsonism. Phytother Res. 2011 Dec;25(12):1861-4. doi: 10.1002/ptr.3508. Epub 2011 Apr 25. PubMed PMID: 21520310.
18: Fucina G, Block LC, Baccarin T, Ribeiro TR, Quintão NL, Filho VC, Silva RM, Bresolin TM. Development and validation of a stability indicative HPLC-PDA method for kaurenoic acid in spray dried extracts of Sphagneticola trilobata (L.) Pruski, Asteraceae. Talanta. 2012 Nov 15;101:530-6. doi: 10.1016/j.talanta.2012.09.024. Epub 2012 Sep 25. PubMed PMID: 23158359.
19: Cavalcanti BC, Ferreira JR, Moura DJ, Rosa RM, Furtado GV, Burbano RR, Silveira ER, Lima MA, Camara CA, Saffi J, Henriques JA, Rao VS, Costa-Lotufo LV, Moraes MO, Pessoa C. Structure-mutagenicity relationship of kaurenoic acid from Xylopia sericeae (Annonaceae). Mutat Res. 2010 Aug 30;701(2):153-63. doi: 10.1016/j.mrgentox.2010.06.010. Epub 2010 Jun 25. PubMed PMID: 20599626.
20: Fambrini M, Mariotti L, Parlanti S, Picciarelli P, Salvini M, Ceccarelli N, Pugliesi C. The extreme dwarf phenotype of the GA-sensitive mutant of sunflower, dwarf2, is generated by a deletion in the ent-kaurenoic acid oxidase1 (HaKAO1) gene sequence. Plant Mol Biol. 2011 Mar;75(4-5):431-50. doi: 10.1007/s11103-011-9740-x. Epub 2011 Feb 1. PubMed PMID: 21279813.

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